(3S,4aR,4bR,5R,6S,8aR,10aR)-5-Acetoxy-3-furan-3-yl-6-hydroxy-4a,8a-dimethyl-1-oxo-3,4,4a,4b,5,6,8a,9,10,10a-decahydro-1H-2-oxa-phenanthrene-8-carboxylic acid methyl ester
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Overview
Description
(3S,4aR,4bR,5R,6S,8aR,10aR)-5-Acetoxy-3-furan-3-yl-6-hydroxy-4a,8a-dimethyl-1-oxo-3,4,4a,4b,5,6,8a,9,10,10a-decahydro-1H-2-oxa-phenanthrene-8-carboxylic acid methyl ester is a natural product found in Salvia divinorum with data available.
Scientific Research Applications
Synthesis Techniques and Methodologies
- The compound's synthesis involves intricate techniques. For example, Reuvers et al. (2010) explored the synthesis of a structurally similar compound, emphasizing the complexity of such processes. The study detailed the steps involved in creating a lactone intermediate crucial for synthesizing diterpene mono- and di-lactones Reuvers, J., Wijnberg, J., & Groot, A. (2010). Recueil des Travaux Chimiques des Pays-Bas.
- Pimenova et al. (2003) investigated a related compound, focusing on its synthesis and reactions with various agents. This research highlights the diverse chemical reactions that such complex organic compounds can undergo, contributing to a broader understanding of their potential applications Pimenova, E. V., Krasnych, O. P., Goun, E., & Miles, D. (2003). Journal of Fluorine Chemistry.
Potential Therapeutic Applications
- A study by D'Ambrosio et al. (1998) on natural free carboxylic acids from a marine sponge esterified to yield compounds similar to the one demonstrated potential antimalarial properties. The research found these compounds effective in vitro against Plasmodium falciparum, suggesting a potential application in treating malaria D'Ambrosio, M., Guerriero, A., Deharo, E., Debitus, C., Muñoz, V., & Pietra, F. (1998). Helvetica Chimica Acta.
Chemical Analysis and Internal Standards Development
- Llovera et al. (2005) developed a method combining polymer-assisted reactions with esterification for creating an ester library, which included compounds structurally similar to the requested compound. This research is crucial for understanding how such compounds can be used in developing analytical internal standards, particularly in gas chromatography-mass spectrometry Llovera, M., Balcells, M., Torres, M., & Canela, R. (2005). Journal of Agricultural and Food Chemistry.
Properties
Molecular Formula |
C23H28O8 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,9S,10R,10aR,10bR)-10-acetyloxy-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C23H28O8/c1-12(24)30-18-16(25)9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(18)22/h6,8-9,11,14,16-19,25H,5,7,10H2,1-4H3/t14-,16-,17-,18-,19-,22-,23-/m0/s1 |
InChI Key |
MKTFCDSHCGDUDE-XMTZKCFKSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C=C([C@]2([C@H]1[C@]3(C[C@H](OC(=O)[C@@H]3CC2)C4=COC=C4)C)C)C(=O)OC)O |
Canonical SMILES |
CC(=O)OC1C(C=C(C2(C1C3(CC(OC(=O)C3CC2)C4=COC=C4)C)C)C(=O)OC)O |
Synonyms |
salvinorin D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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